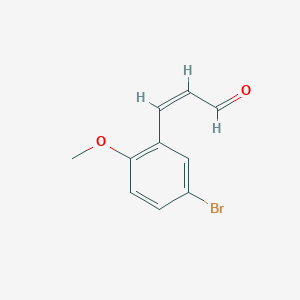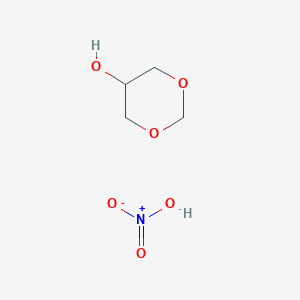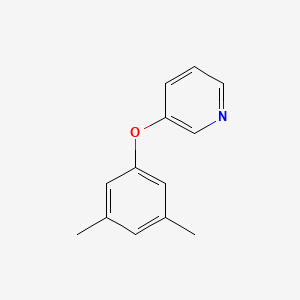
3-(3,5-Dimethylphenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylphenoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a six-membered ring containing one nitrogen atom, which makes it a significant heterocyclic compound in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenoxy)pyridine typically involves the reaction of 3,5-dimethylphenol with pyridine derivatives under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 3,5-dimethylphenol is replaced by a pyridine moiety. This reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods
Industrial production of pyridine derivatives, including this compound, often involves catalytic processes. The use of shape-selective catalysts like ZSM-5 zeolite has been reported to enhance the yield and selectivity of the desired product . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethylphenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like Grignard reagents or organolithium compounds for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(3,5-Dimethylphenoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive ligand in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethylphenoxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
3,5-Dimethylphenol: The phenolic precursor used in the synthesis of 3-(3,5-Dimethylphenoxy)pyridine.
Thieno[2,3-b]pyridine: Another heterocyclic compound with similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of both the pyridine and 3,5-dimethylphenoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
28232-51-1 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3-(3,5-dimethylphenoxy)pyridine |
InChI |
InChI=1S/C13H13NO/c1-10-6-11(2)8-13(7-10)15-12-4-3-5-14-9-12/h3-9H,1-2H3 |
Clave InChI |
GEJYOZOJVUISGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





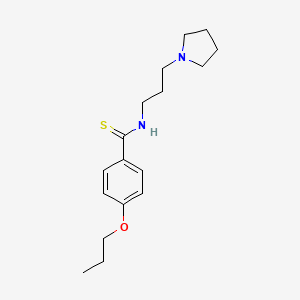
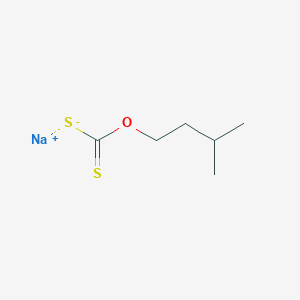
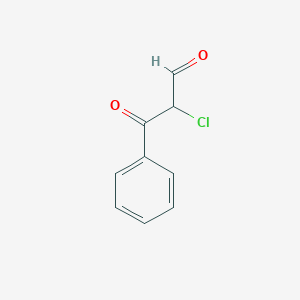
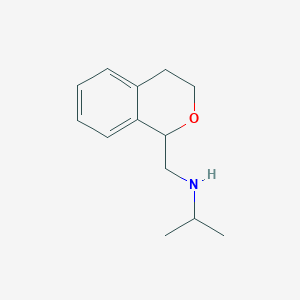

![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)


![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
